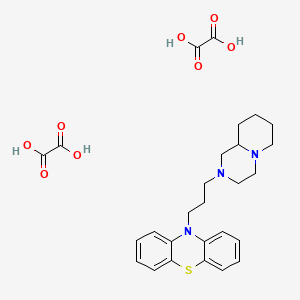
10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate is a complex organic compound that belongs to the class of phenothiazines Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate involves multiple steps. One common approach is the nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This core is then further functionalized to introduce the phenothiazine moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, distillation, and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Octahydro-Pyrido[1,2-a]Pyrazin-2-Yl)-Phenyl]-2-Phenyl-1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but differs in the attached functional groups.
Octahydro-2H-pyrido[1,2-a]pyrazine: A simpler compound with a similar core but lacking the phenothiazine moiety.
Uniqueness
10-(3-(Octahydro-2H-pyrido(1,2-a)pyrazin-2-yl)propyl)phenothiazine maleate is unique due to its combination of the octahydro-2H-pyrido[1,2-a]pyrazine core and the phenothiazine moiety.
Properties
CAS No. |
33492-19-2 |
|---|---|
Molecular Formula |
C27H33N3O8S |
Molecular Weight |
559.6 g/mol |
IUPAC Name |
10-[3-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl)propyl]phenothiazine;oxalic acid |
InChI |
InChI=1S/C23H29N3S.2C2H2O4/c1-3-11-22-20(9-1)26(21-10-2-4-12-23(21)27-22)15-7-13-24-16-17-25-14-6-5-8-19(25)18-24;2*3-1(4)2(5)6/h1-4,9-12,19H,5-8,13-18H2;2*(H,3,4)(H,5,6) |
InChI Key |
PKHMUPRBGWAHCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCN(CC2C1)CCCN3C4=CC=CC=C4SC5=CC=CC=C53.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)
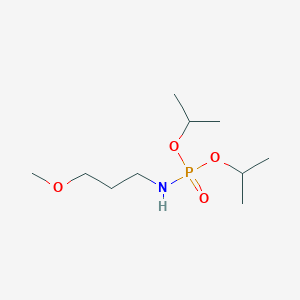

![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
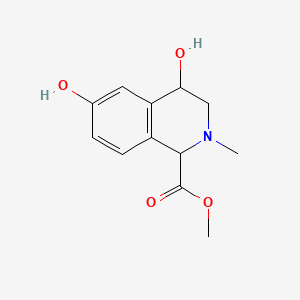
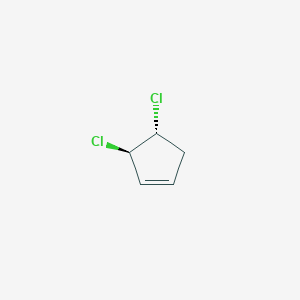

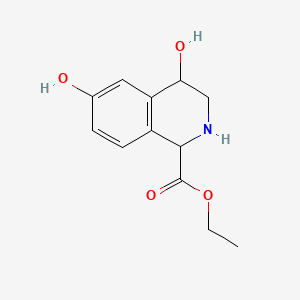

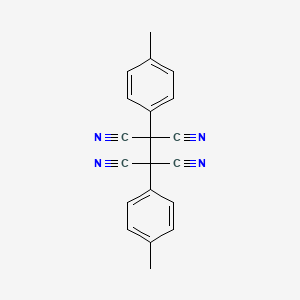
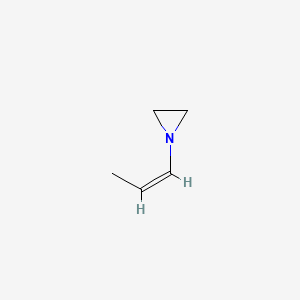
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)

